molecular formula C20H13ClN4O3 B11410511 7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11410511
M. Wt: 392.8 g/mol
InChI Key: MOBGBADQMBTBFG-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable compound for synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could allow it to bind to specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with molecular targets within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile include other triazatricyclo derivatives with different substituents on the phenyl ring or variations in the core structure. Examples include:

  • 7-(3-bromo-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • 7-(3-chloro-4-hydroxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chloro and methoxy groups on the phenyl ring, along with the triazatricyclo core, gives it distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8 g/mol

IUPAC Name

7-(3-chloro-4-methoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C20H13ClN4O3/c1-11-4-3-7-24-17(11)23-18-14(20(24)27)8-12(10-22)19(26)25(18)13-5-6-16(28-2)15(21)9-13/h3-9H,1-2H3

InChI Key

MOBGBADQMBTBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=C(C=C4)OC)Cl)C#N

Origin of Product

United States

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